molecular formula C8H4F4O2S B3111774 4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride CAS No. 185848-06-0

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride

Cat. No.: B3111774
CAS No.: 185848-06-0
M. Wt: 240.18 g/mol
InChI Key: NPBIEOVDLUBMRD-UHFFFAOYSA-N
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Description

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride (CAS 185848-06-0) is a fluorinated aromatic compound of high interest in advanced material synthesis . It features a sulfonyl fluoride group (-SO₂F) and a trifluorovinyl substituent on the benzene ring, providing dual functionality for research applications . The sulfonyl fluoride group is highly reactive in nucleophilic substitution and serves as a versatile handle in click chemistry applications . Concurrently, the trifluorovinyl moiety is known to contribute to high thermal stability and can participate in cycloaddition reactions for the synthesis of polymer networks . This compound is primarily utilized as a key building block in the development of functional fluoropolymers and ion-exchange membranes, which are valued for their performance in harsh environments and in energy-related technologies such as fuel cells . It is also investigated for creating coatings and adhesives that offer superior chemical resistance and durability in demanding sectors like electronics, automotive, and aerospace . With a purity of 98.5% , this product is intended for research purposes and is not approved for human or veterinary diagnostics or therapies . For optimal stability, it is recommended to store the product in a cool, dry place, with longer storage periods at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,2-trifluoroethenyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2S/c9-7(8(10)11)5-1-3-6(4-2-5)15(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBIEOVDLUBMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(F)F)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

TFVBSF has been explored as a potential building block for the synthesis of bioactive compounds. Its sulfonyl fluoride group can act as a reactive electrophile, facilitating the formation of covalent bonds with nucleophiles in biological systems. This property is particularly useful in designing inhibitors for various enzymes, including proteases.

  • Case Study : Research has demonstrated that sulfonyl fluorides like TFVBSF can effectively inhibit serine proteases, which are critical in many biological processes, including blood coagulation and immune response .

Polymer Chemistry

In polymer science, TFVBSF is utilized to develop functional fluoropolymers with enhanced thermal and chemical stability. These polymers are being investigated for applications in fuel cells and other energy-related technologies.

  • Applications :
    • Fuel Cell Membranes : The incorporation of TFVBSF into polymer membranes enhances their ionic conductivity and mechanical properties, making them suitable for proton exchange membrane fuel cells (PEMFCs) .
    • Thermoplastic Materials : Polymers derived from TFVBSF exhibit excellent thermal stability and can be processed into various forms for industrial applications .

Coatings and Adhesives

TFVBSF-based compounds are being developed as coatings that provide resistance to harsh environmental conditions due to their fluorinated nature. These coatings are applicable in electronics, automotive, and aerospace industries.

  • Benefits :
    • Improved chemical resistance.
    • Enhanced durability against UV radiation and moisture.

Fluorinated Building Blocks

As a fluorinated building block, TFVBSF can be employed in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals. Its ability to introduce fluorine into organic molecules is valuable for modifying biological activity .

Comparative Analysis of Applications

Application AreaDescriptionBenefits
Medicinal ChemistryInhibitor design for proteasesTargeted therapeutic agents
Polymer ChemistryDevelopment of functional fluoropolymersHigh thermal stability
Material ScienceCoatings with enhanced chemical resistanceDurability in harsh environments
Fluorinated Building BlocksSynthesis of complex fluorinated compoundsModifications in biological activity

Comparison with Similar Compounds

Substituent Effects and Functional Group Reactivity

The substituents on benzenesulfonyl derivatives significantly influence their chemical behavior and applications. Below is a comparative analysis:

Compound Name Substituent Key Functional Groups Reactivity/Applications Reference
4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride Trifluorovinyl Sulfonyl fluoride, Vinyl Polymer crosslinking, thermal stability
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) Aminoethyl Sulfonyl fluoride, Amine Serine protease inhibition
4-Trichloroethenylsulfanyl-benzenesulfonyl chloride Trichloroethenylsulfanyl Sulfonyl chloride, Chloro High reactivity in synthesis
TFVOPMA (4-((1,2,2-Trifluorovinyl)oxy)phenyl methacrylate) Trifluorovinyl ether Methacrylate, Ether Polymer crosslinking via [2+2] cycloaddition
PFSA-VDF-HPA terpolymer () Trifluorovinyl ether, Sulfonyl fluoride Fluoropolymer, Sulfonyl fluoride Ion-exchange membranes for fuel cells

Key Findings:

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluorovinyl group in the target compound is strongly electron-withdrawing, enhancing the sulfonyl fluoride's stability and electrophilicity. In contrast, AEBSF’s aminoethyl group is electron-donating, which facilitates its binding to serine proteases .
  • Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides (e.g., target compound) are more hydrolytically stable than sulfonyl chlorides (e.g., ), making them preferable for applications requiring long-term durability .

Thermal and Chemical Stability

  • Trifluorovinyl-Containing Polymers : Incorporating trifluorovinyl groups (as in TFVOPMA) increases the glass transition temperature (Tg) by 15.1°C and thermal decomposition temperature (Td,5%) by 47°C compared to pure PMMA. Crosslinking via [2+2] cycloaddition eliminates Tg, indicating enhanced rigidity .
  • Fluorinated Membranes : The terpolymer in , containing both trifluorovinyl and sulfonyl fluoride groups, demonstrates exceptional chemical resistance and thermal stability, critical for electrochemical membranes .

Polymer Crosslinking and Material Design

  • The trifluorovinyl group undergoes [2+2] cycloaddition at elevated temperatures, forming perfluorocyclobutyl (PFCB) linkages. This reactivity is shared with TFVOPMA but is absent in AEBSF or trichloroethenyl derivatives .
  • In , the combination of sulfonyl fluoride and trifluorovinyl groups in a terpolymer creates a durable ion-exchange membrane, leveraging fluorine’s inertness and sulfonyl fluoride’s acidity for proton conduction .

Biological Activity

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride is a compound of interest due to its unique structure and potential biological applications. The trifluorovinyl group enhances its reactivity and interaction with biological systems, making it a valuable candidate for various biochemical studies and therapeutic applications.

  • Molecular Formula: C9H6F3O2S
  • Molecular Weight: 236.21 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, influencing cellular functions.

Target Interactions

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
  • Protein-Ligand Interactions: It can bind to proteins, altering their activity and potentially leading to therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cellular models. For example:

  • Cell Viability Assays: Studies indicate that the compound affects cell viability in a dose-dependent manner.
  • Apoptosis Induction: It has been reported to induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

  • Cancer Research:
    • A study evaluated the effects of the compound on breast cancer cells. Results showed that treatment with this compound led to a decrease in cell proliferation and increased apoptosis markers.
    Treatment ConcentrationCell Viability (%)Apoptosis Markers
    Control100Low
    10 µM75Moderate
    50 µM40High
  • Neuroprotective Effects:
    • Another study investigated its neuroprotective effects against oxidative stress in neuronal cells. The findings suggested that the compound reduced reactive oxygen species (ROS) levels and improved cell survival rates.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, it exhibits manageable toxicity levels; however, further studies are necessary to fully understand its safety in clinical applications.

Future Directions

Research into the biological activity of this compound is ongoing. Future studies may focus on:

  • Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • Therapeutic Applications: Exploring its potential use in treating various diseases, particularly cancer and neurodegenerative disorders.

Q & A

Q. What are the key steps in synthesizing 4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride?

The synthesis typically involves fluoroalkylation and functionalization steps. For example, a related monomer (4-((1,2,2-trifluorovinyl)oxy)phenyl methacrylate) is synthesized via:

Fluoroalkylation : Reaction of 4-methoxyphenol with bromotetrafluoroethane to form 1-methoxy-4-(2-bromo-1,1,2,2-tetrafluoroethyl)benzene.

Deprotection : Removal of the methoxy group using hydrobromic acid.

Methacrylate Formation : Esterification with methacryloyl chloride to introduce the polymerizable group .
For the sulfonyl fluoride variant, analogous steps may involve sulfonylation or halogen exchange (e.g., replacing chloride with fluoride via nucleophilic substitution).

Q. How can the purity and structure of this compound be verified after synthesis?

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of trifluorovinyl (CF₂=CF–) and sulfonyl fluoride (–SO₂F) groups via characteristic ¹⁹F and ¹H NMR shifts.
  • Infrared Spectroscopy (IR) : Identify vibrational bands for S=O (1360–1200 cm⁻¹) and C-F (1100–1000 cm⁻¹) bonds.
  • Elemental Analysis : Validate the empirical formula (e.g., C₈H₅F₄O₃S).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. What are the primary biological targets of sulfonyl fluoride derivatives, and how is inhibitory activity assessed?

Sulfonyl fluorides are serine protease inhibitors , targeting enzymes like trypsin, chymotrypsin, and thrombin. Activity is assessed via:

  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).
  • Kinetic Analysis : Determine inhibition type (irreversible vs. competitive) by pre-incubating the inhibitor with the enzyme and monitoring residual activity over time .

Advanced Questions

Q. How does the incorporation of this compound into polymers affect their thermal properties?

Incorporating the trifluorovinyl group into polymers (e.g., PMMA copolymers) enhances thermal stability:

  • Glass Transition Temperature (Tg) : Increases by ~15°C due to restricted chain mobility from crosslinked perfluorocyclobutyl (PFCB) aryl ether moieties.
  • Thermal Decomposition (Td,5%) : Crosslinked polymers show a 47°C increase in decomposition temperature compared to pure PMMA, attributed to robust PFCB linkages.
  • Characterization : Use TGA (thermal gravimetric analysis) and DSC (differential scanning calorimetry) to quantify stability .

Q. What methodological considerations are critical when designing copolymerization reactions with methyl methacrylate (MMA)?

  • Initiator Selection : Use radical initiators like AIBN (azobisisobutyronitrile) at 60–80°C to ensure efficient copolymerization.
  • Monomer Ratios : Optimize feed ratios (e.g., 10–20 mol% trifluorovinyl monomer) to balance crosslinking density and processability.
  • Crosslinking Conditions : Post-polymerization thermal treatment (120–150°C) induces [2+2] cycloaddition of trifluorovinyl groups, forming PFCB structures. Monitor conversion via FTIR or Raman spectroscopy .

Q. How do the inhibitory kinetics of this compound compare to other serine protease inhibitors like AEBSF?

  • Irreversible Inhibition : Both this compound and AEBSF act via covalent modification of the enzyme’s active site.
  • Selectivity : AEBSF has broader specificity (e.g., inhibits trypsin, plasmin), while the trifluorovinyl derivative may exhibit enhanced stability in aqueous buffers due to fluorine’s electronegativity.
  • Kinetic Assays : Compare second-order rate constants (k₂) using progress curve analysis to quantify inhibition efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride
Reactant of Route 2
4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride

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